5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and alkyl halides for alkylation are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclopropane derivatives.
Substitution: Nitro, halogenated, and alkylated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, thiadiazole derivatives have shown significant antimicrobial and anticancer activities. This compound, in particular, has been studied for its potential to inhibit bacterial growth and cancer cell proliferation .
Medicine
In medicinal chemistry, the compound is being explored for its potential as an anti-inflammatory and analgesic agent. Its ability to interact with specific enzymes and receptors in the body makes it a promising candidate for drug development .
Industry
Industrially, the compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity. It is also being investigated for its potential use in agricultural chemicals .
Mechanism of Action
The mechanism of action of 5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with various molecular targets. The thiadiazole ring is known to inhibit enzymes such as acetylcholinesterase, which is involved in neurotransmission . Additionally, the compound can bind to DNA, disrupting replication and transcription processes, which is crucial for its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A simpler thiadiazole derivative with similar antimicrobial properties.
1,2,4-Thiadiazole: Another isomer with potential anticancer activity.
1,2,5-Thiadiazole: Known for its use in the development of agricultural chemicals.
Uniqueness
What sets 5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione apart is its complex structure, which allows for multiple points of functionalization. This makes it a highly versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C17H16N4O2S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C17H16N4O2S/c22-15-12-8-20(17-18-14(19-24-17)10-6-7-10)9-13(12)16(23)21(15)11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2 |
InChI Key |
IZPYKPSVQMXEOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NSC(=N2)N3CC4C(C3)C(=O)N(C4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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